molecular formula C18H16N6O B2635673 3-(3,5-dimethylphenyl)-6-[(pyridin-3-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 872591-28-1

3-(3,5-dimethylphenyl)-6-[(pyridin-3-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2635673
CAS No.: 872591-28-1
M. Wt: 332.367
InChI Key: HGTKSSPLYCITHV-UHFFFAOYSA-N
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Description

3-(3,5-dimethylphenyl)-6-[(pyridin-3-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional substituents such as a dimethylphenyl group and a pyridinylmethyl group. The compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 3-(3,5-dimethylphenyl)-6-[(pyridin-3-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Formation of the Pyrimidine Ring: The pyrimidine ring is often constructed through condensation reactions involving amidines and β-dicarbonyl compounds.

    Coupling Reactions: The dimethylphenyl and pyridinylmethyl groups are introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability, often employing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(3,5-dimethylphenyl)-6-[(pyridin-3-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3,5-dimethylphenyl)-6-[(pyridin-3-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit activities such as anti-inflammatory, anti-cancer, or antimicrobial effects.

    Biological Research: Researchers use the compound to study its effects on cellular processes and pathways, helping to elucidate its mechanism of action and potential therapeutic benefits.

    Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylphenyl)-6-[(pyridin-3-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

3-(3,5-dimethylphenyl)-6-[(pyridin-3-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can be compared with other triazolopyrimidine derivatives, such as:

    3-(4-methylphenyl)-6-[(pyridin-2-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: This compound has a similar structure but with different substituents, leading to variations in its biological activity and chemical properties.

    3-(3,5-dimethylphenyl)-6-[(pyridin-4-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: The position of the pyridinyl group affects the compound’s binding affinity and selectivity for molecular targets.

    3-(3,5-dimethylphenyl)-6-[(pyridin-3-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-thione:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-6-(pyridin-3-ylmethyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c1-12-6-13(2)8-15(7-12)24-17-16(21-22-24)18(25)23(11-20-17)10-14-4-3-5-19-9-14/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTKSSPLYCITHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=CN=CC=C4)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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